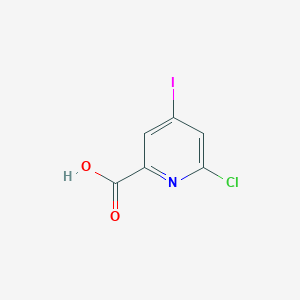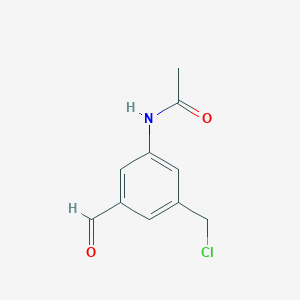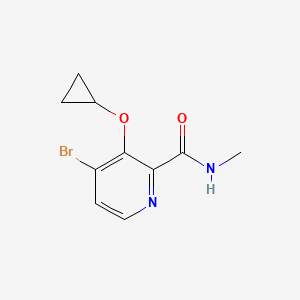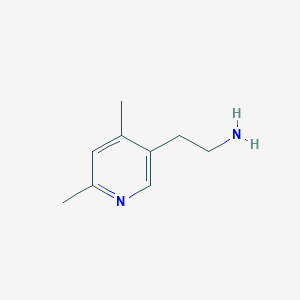
6-Chloro-4-iodopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 6-chloropyridine-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogen exchange reactions, where a chlorine atom is replaced by an iodine atom under specific conditions, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-4-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, which could include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carboxylic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodopyridine-2-carboxylic acid:
6-Chloro-4-fluoropyridine-2-carboxylic acid: Contains a fluorine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
6-Chloro-4-iodopyridine-2-carboxylic acid is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecules.
Properties
Molecular Formula |
C6H3ClINO2 |
|---|---|
Molecular Weight |
283.45 g/mol |
IUPAC Name |
6-chloro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
CCJXLJBRJXHMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)












![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
